molecular formula C14H6Cl4O2 B14434169 Bis(2,6-dichlorophenyl)ethane-1,2-dione CAS No. 75806-06-3

Bis(2,6-dichlorophenyl)ethane-1,2-dione

Cat. No.: B14434169
CAS No.: 75806-06-3
M. Wt: 348.0 g/mol
InChI Key: DWQQURSQUNGIGF-UHFFFAOYSA-N
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Description

Bis(2,6-dichlorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H6Cl4O2 It is characterized by the presence of two 2,6-dichlorophenyl groups attached to an ethane-1,2-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,6-dichlorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethane-1,2-dione in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,6-Dichlorobenzoyl chloride} + \text{Ethane-1,2-dione} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dichlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Bis(2,6-dichlorophenyl)ethane-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2,6-dichlorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A similar compound with diphenyl groups instead of dichlorophenyl groups.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another related compound with dimethylphenyl groups.

Uniqueness

Bis(2,6-dichlorophenyl)ethane-1,2-dione is unique due to the presence of chlorine atoms in the phenyl rings, which can influence its chemical reactivity and biological activity. The dichlorophenyl groups can enhance the compound’s stability and provide unique properties compared to other similar compounds.

Properties

CAS No.

75806-06-3

Molecular Formula

C14H6Cl4O2

Molecular Weight

348.0 g/mol

IUPAC Name

1,2-bis(2,6-dichlorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H6Cl4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H

InChI Key

DWQQURSQUNGIGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(=O)C2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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